5-Chloro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Chloro-6-isopropylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-isopropylpyrimidine-2,4(1H,3H)-dione typically involves the chlorination of 6-isopropylpyrimidine-2,4(1H,3H)-dione. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-isopropylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation might produce a pyrimidine N-oxide.
Scientific Research Applications
5-Chloro-6-isopropylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid processes.
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industrial Applications: It may serve as an intermediate in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-isopropylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or by binding to specific receptors. The molecular targets and pathways involved would vary based on the derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
5-Chloropyrimidine-2,4(1H,3H)-dione: Lacks the isopropyl group but shares the core structure.
6-Isopropylpyrimidine-2,4(1H,3H)-dione: Lacks the chlorine atom but has the isopropyl group.
5-Bromo-6-isopropylpyrimidine-2,4(1H,3H)-dione: Similar structure with bromine instead of chlorine.
Uniqueness
5-Chloro-6-isopropylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the chlorine and isopropyl groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in various chemical syntheses.
Properties
CAS No. |
89856-74-6 |
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Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
5-chloro-6-propan-2-yl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H9ClN2O2/c1-3(2)5-4(8)6(11)10-7(12)9-5/h3H,1-2H3,(H2,9,10,11,12) |
InChI Key |
OXHLDKBZNVYAHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=O)NC(=O)N1)Cl |
Origin of Product |
United States |
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